molecular formula C13H17NO2 B1431289 Benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester CAS No. 1431628-22-6

Benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester

Cat. No. B1431289
M. Wt: 219.28 g/mol
InChI Key: PXVQMUATEFMGFD-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester, also known as methyl 2-(2-oxo-2-phenylethyl)pyrrolidine-1-carboxylate, is a chemical compound that is commonly used in scientific research. It is a white, crystalline solid that is soluble in organic solvents and sparingly soluble in water. This compound is widely used in the synthesis of various organic compounds, as well as in biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of benzoic acid [(2S)-1-Benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl esterpyrrolidine-2-yl]Benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester ester is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, such as the formation of peptide bonds and the acylation of enzymes. It may also interact with receptors and ion channels in biological systems, leading to changes in cellular signaling and function.

Biochemical And Physiological Effects

Benzoic acid [(2S)-1-Benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl esterpyrrolidine-2-yl]Benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester ester has been shown to have various biochemical and physiological effects. For example, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anticonvulsant and analgesic effects in animal models. In addition, this compound has been investigated for its potential as a treatment for various diseases, such as Alzheimer's disease and cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of using benzoic acid [(2S)-1-Benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl esterpyrrolidine-2-yl]Benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester ester in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, this compound may have limited solubility in some solvents, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not well understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on benzoic acid [(2S)-1-Benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl esterpyrrolidine-2-yl]Benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester ester. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. In addition, further studies are needed to elucidate the mechanism of action of this compound and its effects on biological systems. Finally, the development of new applications for this compound in organic synthesis and catalysis is also an area of interest for future research.

Scientific Research Applications

Benzoic acid [(2S)-1-Benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl esterpyrrolidine-2-yl]Benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester ester is widely used in scientific research as a building block for the synthesis of various organic compounds, such as peptides, amino acids, and heterocycles. It is also used as a chiral auxiliary in asymmetric synthesis, as well as in the preparation of chiral ligands for catalysis. In addition, this compound is used in biochemical and physiological studies to investigate the mechanism of action of various enzymes and receptors, as well as to study the effects of drugs and toxins on biological systems.

properties

IUPAC Name

[(2S)-1-methylpyrrolidin-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-14-9-5-8-12(14)10-16-13(15)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVQMUATEFMGFD-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester
Reactant of Route 2
Reactant of Route 2
Benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester
Reactant of Route 5
Reactant of Route 5
Benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester
Reactant of Route 6
Reactant of Route 6
Benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.